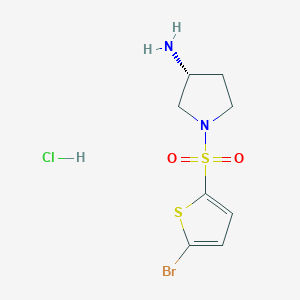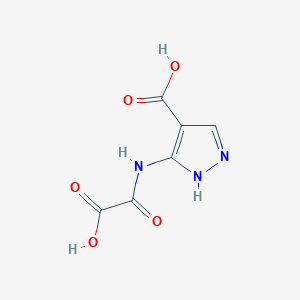
2-Amino-6-isopropylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-isopropylbenzonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of benzonitrile, where the benzene ring is substituted with an amino group at the 2-position and an isopropyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-isopropylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2,6-dichlorobenzonitrile with isopropylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2,6-dichlorobenzonitrile in a suitable solvent such as ethanol.
- Add isopropylamine to the solution.
- Heat the mixture to reflux for several hours.
- After completion, cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, can be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-isopropylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve the reduction of the nitrile group.
Substitution: Halogenating agents or alkylating agents can be used to introduce various substituents onto the benzene ring.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-6-isopropylbenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-isopropylbenzonitrile depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The amino and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzonitrile: Lacks the isopropyl group, making it less sterically hindered.
2-Amino-4-isopropylbenzonitrile: The isopropyl group is at a different position, affecting its reactivity and properties.
2-Amino-6-methylbenzonitrile: The methyl group is smaller than the isopropyl group, leading to different steric and electronic effects.
Uniqueness
2-Amino-6-isopropylbenzonitrile is unique due to the presence of both the amino and isopropyl groups at specific positions on the benzene ring. This combination of substituents can influence its reactivity, binding affinity, and overall properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
2-amino-6-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H12N2/c1-7(2)8-4-3-5-10(12)9(8)6-11/h3-5,7H,12H2,1-2H3 |
Clave InChI |
KRHCNGWOAVWCRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1R)-2,2-Difluoro-1-hydroxy-3-buten-1-yl]benzonitrile](/img/structure/B13959609.png)


![2-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B13959623.png)


![Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13959644.png)






